molecular formula C7H6F3NO2S B13222625 (3,4,5-Trifluorophenyl)methanesulfonamide

(3,4,5-Trifluorophenyl)methanesulfonamide

Cat. No.: B13222625
M. Wt: 225.19 g/mol
InChI Key: DTEXENBNPAJUCT-UHFFFAOYSA-N
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Description

(3,4,5-Trifluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H6F3NO2S and a molecular weight of 225.19 g/mol . It is characterized by the presence of three fluorine atoms on the phenyl ring and a methanesulfonamide group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4,5-Trifluorophenyl)methanesulfonamide typically involves the reaction of 3,4,5-trifluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(3,4,5-Trifluorophenyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylmethanesulfonamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

(3,4,5-Trifluorophenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4,5-Trifluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2,4,5-Trifluorophenyl)methanesulfonamide
  • (3,4,5-Trifluorophenyl)ethanesulfonamide
  • (3,4,5-Trifluorophenyl)benzenesulfonamide

Uniqueness

(3,4,5-Trifluorophenyl)methanesulfonamide is unique due to the specific positioning of the trifluoromethyl groups on the phenyl ring, which imparts distinct chemical and physical properties. This unique structure makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C7H6F3NO2S

Molecular Weight

225.19 g/mol

IUPAC Name

(3,4,5-trifluorophenyl)methanesulfonamide

InChI

InChI=1S/C7H6F3NO2S/c8-5-1-4(3-14(11,12)13)2-6(9)7(5)10/h1-2H,3H2,(H2,11,12,13)

InChI Key

DTEXENBNPAJUCT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)CS(=O)(=O)N

Origin of Product

United States

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